Amlodipine benzoate
Overview
Description
See also: Amlodipine (has active moiety).
Mechanism of Action
Target of Action
Amlodipine benzoate primarily targets the L-type calcium channels located in the vascular smooth muscle and cardiac muscle . These channels play a crucial role in regulating the influx of calcium ions, which is a key process in muscle contraction. By targeting these channels, this compound can effectively control the contraction of the muscles, thereby influencing blood pressure and heart rate .
Mode of Action
this compound interacts with its targets by inhibiting the transmembrane influx of calcium ions into the vascular smooth muscle and cardiac muscle . This inhibition results in the relaxation of the muscles, leading to peripheral arterial vasodilation . The vasodilation reduces peripheral vascular resistance, which in turn lowers blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the calcium channels, this compound disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission . The disruption of calcium ion flow leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure .
Pharmacokinetics
this compound exhibits good absorption and is well-distributed in the body . It undergoes hepatic metabolism, with about 90% of the drug being converted to inactive metabolites . The elimination half-life of this compound is between 30 to 50 hours, allowing for once-daily dosing . Its bioavailability is influenced by factors such as the rate of absorption, distribution, metabolism, and excretion (ADME properties) .
Result of Action
The molecular effect of this compound’s action is the inhibition of calcium ion influx into the muscle cells, leading to muscle relaxation . On a cellular level, this results in vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure . These effects make this compound effective in the treatment of conditions like hypertension and angina .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light can lead to the degradation of the drug, affecting its potency . Additionally, the physiological environment, such as the pH level, can impact the drug’s release and absorption . Therefore, understanding these factors is crucial for optimizing the therapeutic use of this compound.
Properties
IUPAC Name |
benzoic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCEXXEUXIPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239916-29-0 | |
Record name | Amlodipine benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239916290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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